REACTION_CXSMILES
|
[CH2:1]=O.[CH2:3]([NH:5][CH2:6][CH3:7])[CH3:4].[CH2:8]([OH:11])[C:9]#[CH:10]>O1CCOCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:3]([N:5]([CH2:6][CH3:7])[CH2:1][C:10]#[C:9][CH2:8][OH:11])[CH3:4] |f:4.5.6|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 90-95° C. after 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
excess solvent, 1,4 dioxane, evaporated at reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC#CCO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |